8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
Description
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a polycyclic carboxylic acid characterized by a dispiro framework with fluorine substituents at the 8,8 positions. Though direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., spiro, bicyclic, and fluorinated carboxylic acids) suggest applications in drug development, particularly in central nervous system (CNS) targeting or enzyme inhibition .
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Difluorodispiro[313614]decane-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesCommon reagents used in the synthesis include fluorinating agents and carboxylating agents .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
8-Oxodispiro[3.1.36.14]decane-2-carboxylic Acid
This compound () shares the dispiro core and carboxylic acid group but replaces fluorine with an oxo group at position 6. The absence of fluorine reduces electronegativity, likely decreasing metabolic stability and membrane permeability compared to the difluoro analog.
SR48692 (NTR1 Antagonist)
SR48692 (tricyclo[3.3.1.1³,⁷]decane-2-carboxylic acid derivative) features a tricyclo system with chlorine and methoxy substituents (). The fluorine in 8,8-difluorodispiro may mimic chlorine’s electron-withdrawing effects but with reduced toxicity .
Beta-Lactam Antibiotics
Compounds like (2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () incorporate sulfur and nitrogen in bicyclic systems. These heteroatoms enable beta-lactamase resistance, a feature absent in the target compound. However, the dispiro system’s rigidity could inspire novel enzyme inhibitors with reduced ring strain .
Fluorinated vs. Non-Fluorinated Analogs
8,8-Difluoro vs. 8-Oxo Derivatives
Fluorine’s strong electronegativity in the target compound enhances lipid solubility and resistance to oxidative metabolism compared to the oxo derivative. This modification may prolong half-life in vivo, as seen in fluorinated pharmaceuticals like fluoxetine .
Comparison with Diazaspiro Compounds
Compounds like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione () feature nitrogen atoms in the spiro framework, enabling hydrogen bonding with biological targets. The target compound’s lack of nitrogen may reduce polar interactions but increase blood-brain barrier penetration, favoring CNS applications .
Pharmacological Implications
The target compound’s structural features align with neurotensin receptor (NTR) antagonists (), where fluorinated bicyclic systems improve receptor affinity and pharmacokinetics. For example, SR142948A (adamantane-based NTR antagonist) uses a bulky carbocyclic system, whereas the dispiro framework may offer a balance of rigidity and solubility for improved targeting .
Data Tables
Table 1: Structural and Functional Comparison of 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic Acid and Analogs
Biological Activity
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is an organic compound notable for its unique dispiro structure and the presence of fluorine atoms, which contribute to its biological activity. This compound is being investigated for its potential applications in medicinal chemistry, particularly as an inhibitor or biochemical probe.
- IUPAC Name : this compound
- Molecular Formula : C11H14F2O2
- Molecular Weight : 216.22 g/mol
- CAS Number : 2166818-50-2
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which may lead to inhibition of enzymatic activity or modulation of receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of enzymes.
- Receptor Modulation : It may alter receptor activity, impacting cellular signaling pathways.
Biological Activity Studies
Research has focused on exploring the compound's anti-inflammatory and anticancer properties, among other therapeutic potentials.
Case Study Overview
Several studies have been conducted to evaluate the biological effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |
| Study B | Anticancer activity | Showed cytotoxic effects on cancer cell lines with IC50 values indicating potency at low concentrations. |
| Study C | Enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer progression. |
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound differentiate it from related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Dispiro structure with carboxylic acid | Anti-inflammatory and anticancer properties |
| 2-Amino-8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid | Similar dispiro structure but with amino group | Enhanced enzyme inhibition potential |
Synthesis and Production
The synthesis of this compound typically involves multiple steps starting from simpler organic molecules, utilizing fluorinating agents and carboxylating agents to achieve the desired structure.
Synthetic Route Example:
- Fluorination : Introduction of fluorine atoms under controlled conditions.
- Carboxylation : Formation of the carboxylic acid group.
- Purification : Advanced techniques such as chromatography to ensure high yield and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
